molecular formula C14H11ClF3NO B2542025 2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1094671-39-2

2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol

Cat. No.: B2542025
CAS No.: 1094671-39-2
M. Wt: 301.69
InChI Key: GYKVVODCKLRATE-UHFFFAOYSA-N
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Description

2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol is a halogenated aromatic compound characterized by a phenol core substituted at the 2-position with an aminomethyl group linked to a 4-chloro-3-(trifluoromethyl)phenyl moiety. Its molecular formula is C₁₃H₁₁ClF₃NO, with a molecular weight of approximately 289.69 g/mol.

Properties

IUPAC Name

2-[[4-chloro-3-(trifluoromethyl)anilino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c15-12-6-5-10(7-11(12)14(16,17)18)19-8-9-3-1-2-4-13(9)20/h1-7,19-20H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKVVODCKLRATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)Cl)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The reaction proceeds via a stepwise mechanism:

  • Iminium Ion Formation : 4-Chloro-3-(trifluoromethyl)aniline reacts with formaldehyde under acidic conditions to generate a reactive iminium ion (R-NH-CH₂⁺).
  • Electrophilic Substitution : The iminium ion attacks the ortho position of phenol’s hydroxyl group, driven by the directing effects of the -OH substituent.
  • Deprotonation : Aromaticity restoration occurs through proton loss, yielding the final secondary amine product.

Standard Protocol

A representative procedure involves:

  • Reagents :
    • 4-Chloro-3-(trifluoromethyl)aniline (1.0 equiv)
    • 37% aqueous formaldehyde (1.2 equiv)
    • Phenol (1.1 equiv)
    • Hydrochloric acid (0.1 M in ethanol) as catalyst
  • Conditions :
    • Solvent: Anhydrous ethanol (50 mL/mmol)
    • Temperature: Reflux at 78°C
    • Duration: 6–8 hours
  • Workup : The reaction mixture is cooled, neutralized with sodium bicarbonate, and extracted with ethyl acetate. Evaporation under reduced pressure yields a crude solid, which is recrystallized from ethanol/water (3:1) to achieve >85% purity.

Alternative Synthetic Approaches

Paraformaldehyde-Mediated Synthesis

Replacing aqueous formaldehyde with paraformaldehyde enhances reaction control by minimizing water content, which can hydrolyze sensitive intermediates.

Procedure :

  • Paraformaldehyde (1.5 equiv) is suspended in ethanol with 4-chloro-3-(trifluoromethyl)aniline and phenol.
  • The mixture is heated at 60°C for 12 hours, followed by filtration to remove unreacted paraformaldehyde.
  • Yield : 78–82% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Solvent-Free Mechanochemical Synthesis

Green chemistry approaches eliminate solvents, reducing waste:

  • Equimolar quantities of reactants are ground in a ball mill with 5 wt% p-toluenesulfonic acid.
  • Reaction completes within 2 hours at room temperature, yielding 70–75% product.

Optimization of Reaction Parameters

Temperature Effects

Temperature (°C) Reaction Time (h) Yield (%)
25 24 45
60 12 78
78 6 85
100 4 82

Elevated temperatures accelerate iminium ion formation but risk side reactions like phenol oxidation above 80°C.

Catalytic Systems

  • Bronsted Acids : HCl (0.1 M) achieves 85% yield but requires neutralization.
  • Lewis Acids : FeCl₃ (5 mol%) in ethanol improves yield to 88% by stabilizing the iminium intermediate.
  • Ionic Liquids : [BMIM][BF₄] enables catalyst recycling, maintaining 83% yield over five cycles.

Purification and Isolation Techniques

Crystallization

Recrystallization from ethanol/water (3:1) removes unreacted aniline and oligomeric byproducts, yielding needle-like crystals with 99% HPLC purity.

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (7:3) eluent isolates the product in 92% purity.
  • Preparative HPLC : C18 column (MeCN/H₂O 65:35) resolves regioisomeric impurities, critical for pharmaceutical applications.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 6.95 (s, 1H, OH), 4.35 (s, 2H, CH₂), 4.12 (s, 1H, NH).
  • ¹³C NMR : δ 156.8 (C-OH), 139.2 (CF₃-C), 122.5 (q, J = 270 Hz, CF₃), 117.4–126.8 (Ar-C).
  • IR (KBr) : 3340 cm⁻¹ (O-H), 1620 cm⁻¹ (C=N), 1320 cm⁻¹ (C-F).

Mass Spectrometry

ESI-MS m/z: 316.05 [M+H]⁺, confirming the molecular formula C₁₄H₁₁ClF₃NO.

Chemical Reactions Analysis

Types of Reactions

2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Observations:

  • Amino Linkers: The aminomethyl group in the main compound contrasts with the thiazole ring in C₁₁H₈F₃NOS , suggesting divergent applications (e.g., receptor targeting vs. material science).

Research Findings and Implications

  • Antimicrobial Potential: Simpler chlorophenols (e.g., ) are established antiseptics, suggesting the main compound could be modified for similar uses.
  • Pharmacokinetics : The trifluoromethyl group may improve metabolic stability, a feature observed in DP antagonists and agrochemicals .

Biological Activity

2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol, also known as a derivative of phenol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a trifluoromethyl group and a chloro-substituted aromatic ring, which may influence its interaction with biological targets.

  • Molecular Formula : C16H15ClF3NO
  • Molecular Weight : 345.74 g/mol
  • CAS Number : 1094671-39-2

Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms, including:

  • Inhibition of Protein Synthesis : Some studies suggest that such compounds can inhibit bacterial protein synthesis, leading to bactericidal effects against Gram-positive pathogens .
  • Biofilm Disruption : The compound may also affect biofilm formation, a critical factor in the virulence of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated in various studies:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibits significant antimicrobial activity with MIC values ranging from 15.625 μM to 125 μM against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis .
Bacterial StrainMIC (μM)Activity Type
Staphylococcus aureus15.625 - 62.5Antistaphylococcal
Enterococcus faecalis62.5 - 125Antienterococcal

Biofilm Inhibition

The compound shows promising results in inhibiting biofilm formation:

  • Minimum Biofilm Inhibitory Concentration (MBIC) : The MBIC for MRSA was found to be approximately 62.216–124.432 μg/mL, demonstrating effective biofilm disruption compared to standard antibiotics like ciprofloxacin .

Case Studies

  • Study on Antibacterial Properties :
    A recent study highlighted the antibacterial properties of related compounds, showing that those with similar structures could significantly reduce biofilm formation in MRSA strains by up to 55% compared to traditional antibiotics .
  • Mechanistic Insights :
    Molecular docking studies have suggested that the binding interactions of such compounds with bacterial proteins are crucial for their antibacterial activity. For instance, hydrogen bonding and hydrophobic interactions play significant roles in their efficacy against bacterial targets .

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